

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Avibactam

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Compound of Interest

Compound Name: Avibactam

Cat. No.: B601228

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Introduction

Avibactam is a novel, non- β -lactam β -lactamase inhibitor that restores the in vitro activity of ceftazidime against a broad spectrum of clinically significant Gram-negative bacteria that produce β -lactamases.^[1] It inhibits Ambler class A, class C, and some class D enzymes.^[1] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **avibactam** is crucial for optimizing its clinical use in combination with ceftazidime. These application notes provide a summary of key PK/PD parameters, detailed protocols for essential preclinical experiments, and a conceptual framework for the PK/PD modeling of **avibactam**.

Data Presentation

Pharmacokinetic Parameters of Avibactam

The pharmacokinetic parameters of **avibactam** are approximately linear and are similar when administered alone or in combination with ceftazidime. The primary route of elimination for **avibactam** is renal excretion.

Table 1: Single-Dose Pharmacokinetic Parameters of **Avibactam** in Healthy Adults with Normal Renal Function

Parameter	Units	Value
Peak Plasma Concentration (Cmax)	mcg/mL	14.6
Area Under the Curve (AUC)	mcg*h/mL	Varies by dose
Volume of Distribution (Vd)	L	~24.2
Elimination Half-Life (t1/2)	hours	~2.0
Total Clearance (CL)	L/h	~12.0
Protein Binding	%	~8

Note: Values are approximate and can vary based on the specific study and patient population.

Pharmacodynamic Targets of Avibactam

The pharmacodynamic driver of **avibactam**'s efficacy is the percentage of the dosing interval that the free drug concentration remains above a critical threshold concentration (%fT > CT).[2]

Table 2: Key Pharmacodynamic Indices for Ceftazidime-**Avibactam**

Parameter	Target	Rationale
Ceftazidime %fT > MIC	≥50%	Correlates with bactericidal activity of β-lactams.
Avibactam %fT > CT	≥50%	Ensures sufficient β-lactamase inhibition.
Avibactam Critical Threshold (CT)	1 mg/L	Empirically derived concentration for effective inhibition.

Experimental Protocols

Protocol 1: Determination of Avibactam in Human Plasma by LC-MS/MS

This protocol describes a method for the quantitative analysis of **avibactam** in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- Human plasma (K2-EDTA)
- **Avibactam** reference standard
- Internal standard (IS) (e.g., isotopically labeled **avibactam**)
- Acetonitrile (ACN)
- Formic acid (FA)
- Ammonium formate
- Water, HPLC grade
- Solid-phase extraction (SPE) cartridges (weak anion exchange)
- LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

- Sample Preparation (Solid-Phase Extraction):
 1. Condition the SPE cartridges with methanol followed by water.
 2. Load 100 µL of plasma sample, previously spiked with the internal standard.
 3. Wash the cartridges with a low-organic wash buffer.
 4. Elute **avibactam** with an acidic methanolic solution.
 5. Evaporate the eluate to dryness under a stream of nitrogen.
 6. Reconstitute the residue in the mobile phase.

- LC-MS/MS Analysis:
 - Chromatographic Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient Elution: A linear gradient from low to high organic phase over a short run time (e.g., 4 minutes).
 - Mass Spectrometry: Operate in negative ion mode with multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for **avibactam** and the internal standard.
- Calibration and Quantification:
 - Prepare a calibration curve by spiking known concentrations of **avibactam** into blank plasma.
 - Process calibration standards and quality control samples alongside the unknown samples.
 - Quantify **avibactam** concentration based on the peak area ratio of the analyte to the internal standard.

Protocol 2: In Vitro Time-Kill Assay for Ceftazidime-Avibactam

This protocol outlines the procedure for performing a time-kill assay to assess the bactericidal activity of ceftazidime-**avibactam** against a target bacterial strain.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- Test organism (e.g., *Klebsiella pneumoniae*, *Pseudomonas aeruginosa*)
- Cation-adjusted Mueller-Hinton broth (CAMHB)

- Ceftazidime and **avibactam** stock solutions
- Sterile saline or phosphate-buffered saline (PBS)
- Culture tubes or flasks
- Incubator shaker
- Spectrophotometer
- Agar plates for colony counting

Procedure:

- Inoculum Preparation:
 1. Culture the test organism overnight on an appropriate agar plate.
 2. Inoculate a few colonies into fresh CAMHB and incubate until the culture reaches the logarithmic growth phase (typically an optical density at 600 nm of 0.1-0.3).
 3. Dilute the bacterial suspension to achieve a starting inoculum of approximately 5×10^5 CFU/mL in the final test volume.
- Assay Setup:
 1. Prepare test tubes or flasks containing CAMHB with ceftazidime-**avibactam** at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration (MIC)).
 2. Include a growth control (no antibiotic) and a sterility control (no bacteria).
 3. Inoculate the test and growth control tubes with the prepared bacterial suspension.
- Incubation and Sampling:
 1. Incubate all tubes at 37°C with shaking.
 2. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

3. Perform serial dilutions of the aliquots in sterile saline or PBS.
 4. Plate the dilutions onto agar plates and incubate overnight at 37°C.
- Data Analysis:
 1. Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
 2. Plot the log₁₀ CFU/mL versus time for each antibiotic concentration.
 3. Bactericidal activity is typically defined as a ≥ 3 -log₁₀ reduction in CFU/mL from the initial inoculum.

Protocol 3: Neutropenic Mouse Thigh Infection Model

This in vivo model is used to evaluate the efficacy of antimicrobial agents and to determine their PK/PD relationships.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Female ICR or Swiss Webster mice
- Cyclophosphamide for inducing neutropenia
- Test organism (e.g., ceftazidime-resistant *E. coli*)
- Ceftazidime-**avibactam** for injection
- Sterile saline
- Tissue homogenizer

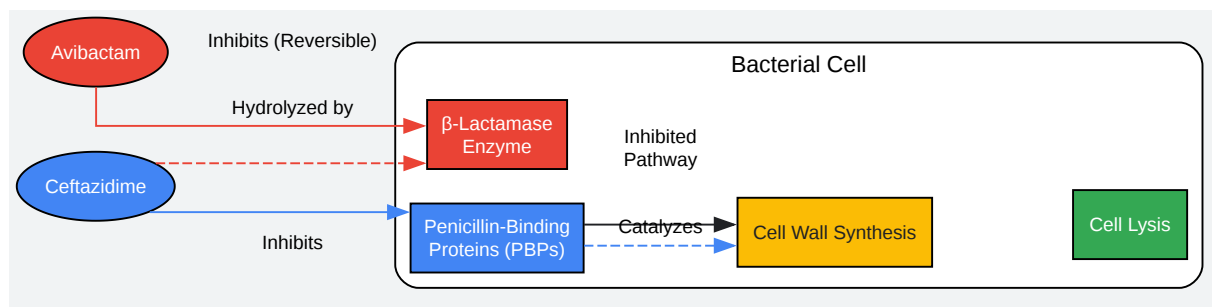
Procedure:

- Induction of Neutropenia:
 1. Administer cyclophosphamide intraperitoneally to the mice on day -4 (150 mg/kg) and day -1 (100 mg/kg) relative to infection. This will induce a state of neutropenia.

- Infection:
 1. On day 0, inject a standardized inoculum of the test organism (e.g., 10^6 - 10^7 CFU) directly into the thigh muscle of the mice.
- Treatment:
 1. At a specified time post-infection (e.g., 2 hours), begin treatment with ceftazidime-**avibactam**.
 2. Administer the drug subcutaneously or intravenously at various doses and dosing intervals to simulate different human exposures.
- Endpoint Analysis:
 1. At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.
 2. Aseptically remove the thighs and homogenize the tissue in a known volume of sterile saline.
 3. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).
- Data Analysis:
 1. Compare the bacterial load in the treated groups to the untreated control group to determine the antimicrobial effect.
 2. Correlate the observed efficacy with the pharmacokinetic parameters of **avibactam** (determined in parallel satellite animal groups) to establish PK/PD indices.

Mandatory Visualizations

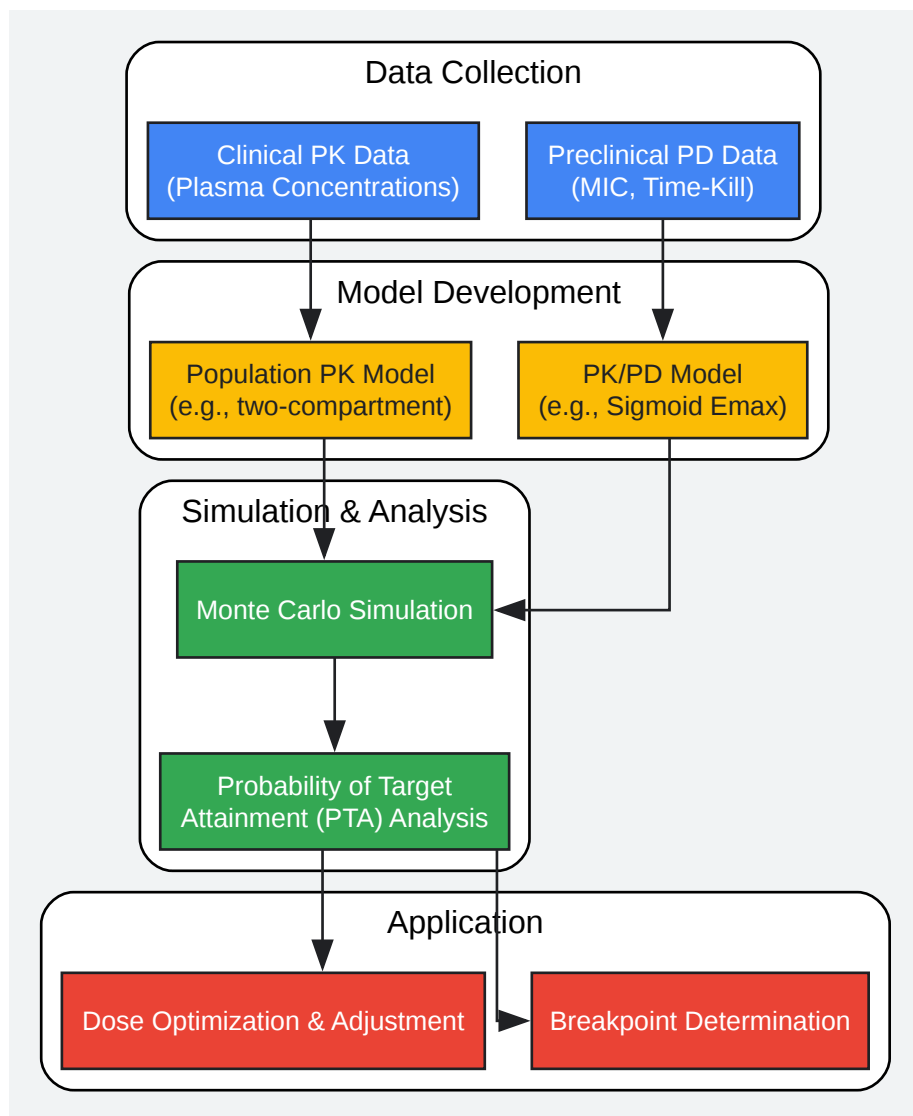
Mechanism of Action of Ceftazidime-Avibactam



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Caption: Mechanism of action of ceftazidime-**avibactam**.

PK/PD Modeling Workflow for Avibactam



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Caption: Workflow for pharmacokinetic/pharmacodynamic modeling of **avibactam**.

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